3-phenyl(2,3-13C2)propanoic acid
Overview
Description
. The compound is isotopically labeled with carbon-13 at the 2 and 3 positions, making it useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-phenyl(2,3-13C2)propanoic acid can be synthesized through several methods. One common method involves the hydrogenation of cinnamic acid. This reaction typically uses a palladium catalyst under hydrogen gas at elevated pressures and temperatures . Another method involves the reduction of cinnamic acid using sodium amalgam in water .
Industrial Production Methods
Industrial production of 3-phenylpropanoic acid often involves the catalytic hydrogenation of cinnamic acid. This process is scalable and can produce large quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
3-phenyl(2,3-13C2)propanoic acid undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield 3-phenylpropanol using reducing agents like lithium aluminum hydride.
Substitution: The carboxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various reagents depending on the desired substitution, such as thionyl chloride for converting the carboxyl group to an acyl chloride.
Major Products
Oxidation: Benzoic acid.
Reduction: 3-phenylpropanol.
Substitution: Acyl chlorides, esters, and amides.
Scientific Research Applications
3-phenyl(2,3-13C2)propanoic acid is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-phenyl(2,3-13C2)propanoic acid involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes such as aromatic-amino-acid aminotransferase, leading to the formation of various metabolites . These interactions can influence metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: Similar in structure but lacks the propanoic acid side chain.
Phenylacetic acid: Similar but has a two-carbon side chain instead of three.
Cinnamic acid: The precursor to 3-phenylpropanoic acid, with a double bond in the side chain.
Uniqueness
3-phenyl(2,3-13C2)propanoic acid is unique due to its isotopic labeling, which makes it particularly valuable in research applications involving NMR spectroscopy and metabolic tracing .
Properties
IUPAC Name |
3-phenyl(2,3-13C2)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/i6+1,7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIIGOLPHOKFCH-AKZCFXPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13CH2][13CH2]C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583895 | |
Record name | 3-Phenyl(2,3-~13~C_2_)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286367-71-3 | |
Record name | 3-Phenyl(2,3-~13~C_2_)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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